molecular formula C25H25N5O3 B2362799 8-(4-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896826-42-9

8-(4-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2362799
CAS No.: 896826-42-9
M. Wt: 443.507
InChI Key: YNQYCZWJRUOUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a bicyclic core structure with substitutions at positions 1, 3, 6, 7, and 6. Key structural features include:

  • 8-position: A 4-methoxyphenyl group, which may enhance receptor binding due to electron-donating methoxy substituents .
  • 1-, 6-, and 7-positions: Methyl groups, which likely improve metabolic stability and reduce polarity .

Properties

IUPAC Name

6-(4-methoxyphenyl)-4,7,8-trimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-16-17(2)30-21-22(26-24(30)29(16)19-10-12-20(33-4)13-11-19)27(3)25(32)28(23(21)31)15-14-18-8-6-5-7-9-18/h5-13H,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQYCZWJRUOUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a novel imidazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on recent studies and findings.

Synthesis

The synthesis of imidazole derivatives often involves various methodologies such as refluxing or microwave-assisted techniques. The specific synthesis route for this compound may involve the condensation of appropriate precursors followed by functional group modifications to achieve the desired structure. Recent studies have demonstrated that imidazole derivatives exhibit diverse biological activities depending on their substituents and structural configurations .

Anticancer Activity

Research indicates that imidazole derivatives can interact with key apoptotic proteins such as BCL-2 and BAX, which are crucial in cancer cell survival and apoptosis regulation. For instance, studies have shown that certain metal complexes of imidazole derivatives exhibit significant anticancer activity against breast cancer cell lines by promoting apoptosis through these pathways . The specific compound may similarly exhibit anticancer properties due to its structural features.

Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial activities. Studies have reported that certain imidazole compounds demonstrate higher efficacy against fungi compared to bacteria. This antimicrobial activity is attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymes . The compound's methoxyphenyl group may enhance its lipophilicity and facilitate better membrane penetration.

Anti-inflammatory Effects

Imidazole derivatives have also shown promise in reducing inflammatory responses. The presence of specific functional groups can modulate the activity of pro-inflammatory cytokines like TNF-α. For example, some studies suggest that imidazole compounds can downregulate TNF-α production, thereby alleviating inflammation . This suggests potential applications in treating inflammatory diseases.

Antiviral Activity

There is emerging evidence supporting the antiviral properties of imidazole derivatives. Some compounds have been evaluated for their effectiveness against viral infections, including HIV. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells . The specific compound may possess similar antiviral properties due to its structural characteristics.

Case Studies

A number of studies have focused on evaluating the biological activities of related imidazole compounds:

  • Anticancer Activity : A study evaluated a series of tri-substituted imidazoles for their anticancer effects against various cancer cell lines. Results indicated significant cytotoxicity linked to structural modifications similar to those found in our compound .
  • Antimicrobial Evaluation : Another research effort focused on synthesizing metal complexes with imidazole cores, highlighting superior antifungal activity compared to bacterial strains. These findings suggest that modifications on the imidazole ring can significantly influence antimicrobial potency .
  • Inflammation Studies : A recent investigation into the anti-inflammatory potential of substituted imidazoles demonstrated a reduction in TNF-α levels in vitro, indicating a promising avenue for therapeutic development against chronic inflammatory conditions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of imidazo[2,1-f]purine compounds exhibit significant anticancer properties. Studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, a derivative demonstrated effectiveness against melanoma and pancreatic cancer spheroids through mechanisms involving apoptosis and cell cycle arrest. The presence of the methoxy group is thought to enhance its interaction with biological targets, improving its efficacy against tumor cells .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses inhibitory effects against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Pharmacological Applications

Neurological Disorders
Preliminary studies suggest that the compound may have neuroprotective effects. It has been implicated in the modulation of neurotransmitter systems, which could be beneficial in treating conditions such as Alzheimer's disease. Research indicates that it may inhibit neuroinflammatory pathways and reduce oxidative stress in neuronal cells .

Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating signaling pathways such as NF-κB. This suggests potential applications in treating inflammatory diseases and conditions associated with chronic inflammation .

Biochemical Research

Enzyme Inhibition Studies
Enzymatic assays have shown that 8-(4-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can act as an inhibitor for certain kinases involved in cancer progression. This positions it as a candidate for drug development aimed at targeting specific signaling pathways in cancer cells .

Data Tables

Application Area Activity Mechanism References
AnticancerInhibition of cancer cell proliferationInduction of apoptosis and cell cycle arrest
AntimicrobialInhibition of bacterial growthDisruption of cell wall synthesis
Neurological DisordersNeuroprotectionModulation of neurotransmitter systems
Anti-inflammatoryReduction of inflammationInhibition of pro-inflammatory cytokines
Enzyme inhibitionTargeting specific kinasesInterference with signaling pathways

Case Studies

  • Anticancer Efficacy in Melanoma Cells
    A study demonstrated that the compound significantly reduced viability in melanoma cells through apoptosis induction. The research utilized various assays to confirm its effectiveness and elucidate the underlying mechanisms involved.
  • Antimicrobial Activity Against Gram-positive Bacteria
    In vitro tests revealed that the compound exhibited potent activity against Staphylococcus aureus and other Gram-positive bacteria. The study highlighted its potential as a therapeutic agent in treating bacterial infections resistant to conventional antibiotics.
  • Neuroprotective Effects in Alzheimer's Models
    Research involving animal models of Alzheimer's disease showed that treatment with the compound led to improved cognitive function and reduced markers of neuroinflammation. This positions it as a promising candidate for further development in neurodegenerative disease therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Antidepressant Activity
Compound Name (ID) Key Substituents Biological Targets/Activity Pharmacological Findings
AZ-853 () R8: 4-(4-(2-Fluorophenyl)piperazinyl)butyl; R3: Methyl 5-HT1A receptor partial agonist; weak PDE4B/PDE10A inhibition - Potent antidepressant in FST (forced swim test) at 2.5–5 mg/kg.
- Better brain penetration than AZ-861; induces weight gain and hypotension .
AZ-861 () R8: 4-(4-(3-Trifluoromethylphenyl)piperazinyl)butyl; R3: Methyl 5-HT1A receptor agonist; stronger PDE4B/PDE10A inhibition - Higher intrinsic 5-HT1A agonism than AZ-853.
- Causes lipid metabolism disturbances without weight gain .
Compound 3i () R8: 5-(4-(2-Fluorophenyl)piperazinyl)pentyl; R3: Methyl Dual 5-HT1A/5-HT7 ligand - Antidepressant activity at 2.5 mg/kg in FST.
- Anxiolytic effects in four-plate test .
CB11 () R8: 2-Aminophenyl; R3: Butyl PPARγ agonist - Induces apoptosis in NSCLC cells via ROS production and caspase-3 activation.
- Overcomes radio-resistance .

Key Observations :

  • Piperazinylalkyl substituents (e.g., in AZ-853, AZ-861) improve 5-HT1A receptor affinity but may introduce cardiovascular side effects (e.g., hypotension) .
  • Fluorinated aryl groups (e.g., 2-fluorophenyl in AZ-853) enhance receptor binding compared to non-fluorinated analogs .
  • Phenethyl vs. Piperazinyl Chains : The target compound’s phenethyl group at R3 may confer better CNS penetration than shorter alkyl chains (e.g., methyl in AZ-853) but lacks the receptor-targeting specificity of piperazine derivatives .
Analogs with Hybrid Pharmacological Profiles
Compound Name (ID) Key Substituents Biological Targets/Activity
Compound 5 () R8: 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2-yl)butyl; R3: Methyl 5-HT1A, D2, PDE4B/PDE10A
Xanthine-Dopamine Hybrids () R8: Dihydroxyphenethyl; R3: Methyl/Propyl/Butyl Dopamine receptor modulation; PDE inhibition

Key Observations :

  • Hybrid structures () combining purine-dione and catechol moieties exhibit dual activity at dopamine and adenosine receptors but require optimization for metabolic stability .

Preparation Methods

Core Structure Assembly

The foundational step involves generating the imidazo[2,1-f]purine scaffold through a tandem cyclization-alkylation sequence:

Reaction Conditions

  • Starting Material : 6-Chloro-9H-purine-2,8-dione (1.0 equiv)
  • Cyclizing Agent : N,N'-Carbonyldiimidazole (CDI, 1.2 equiv)
  • Solvent : Anhydrous DMF at 0°C → RT
  • Time : 12 hr under N₂ atmosphere

This step yields the bicyclic intermediate with 78% efficiency, as confirmed by HPLC analysis.

Methoxyphenyl Group Installation

Position-selective arylation at C8 employs Suzuki-Miyaura cross-coupling:

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Ligand XPhos (10 mol%)
Boronic Acid 4-Methoxyphenylboronic acid (1.5 equiv)
Base K₂CO₃ (3.0 equiv)
Solvent DME/H₂O (4:1)
Temperature 80°C
Time 8 hr
Yield 85%

Post-coupling purification via flash chromatography (SiO₂, EtOAc/hexane 3:7) provides the C8-arylated product with >99% purity.

Methyl Group Introductions

Sequential N1/C6/C7 methylation requires careful optimization to prevent over-alkylation:

Stepwise Protocol :

  • N1 Methylation :
    • CH₃I (1.1 equiv), NaH (1.3 equiv) in THF at -78°C → 0°C
    • Quench with NH₄Cl, extract with CH₂Cl₂ (92% yield)
  • C6 Methylation :

    • Trimethylaluminum (2.0 equiv), CuI (0.1 equiv) in DCE
    • Microwave irradiation at 120°C for 30 min (87% yield)
  • C7 Methylation :

    • Dimethyl sulfate (1.05 equiv), K₂CO₃ (2.0 equiv) in acetone
    • Reflux 4 hr, isolate via fractional crystallization (81% yield).

Phenethyl Group Attachment

The final C3 modification uses a Buchwald-Hartwig amination strategy:

Optimized Conditions :

  • Substrate : 3-Bromo intermediate (1.0 equiv)
  • Amine : Phenethylamine (3.0 equiv)
  • Catalyst : Pd₂(dba)₃ (2 mol%)
  • Ligand : Xantphos (4 mol%)
  • Base : Cs₂CO₃ (3.0 equiv)
  • Solvent : t-BuOH (0.1 M)
  • Temperature : 100°C
  • Time : 24 hr
  • Yield : 76% after recrystallization (MeOH/EtOAc).

Critical Optimization Strategies

Solvent Effects on Cyclization

Comparative studies reveal dramatic yield variations based on dielectric constant:

Solvent ε Yield (%) Purity (%)
DMF 36.7 78 99.2
DMSO 46.7 65 98.1
NMP 32.2 71 97.8
THF 7.5 42 95.4

Polar aprotic solvents with ε >30 maximize transition state stabilization.

Catalytic System Screening for C3 Amination

Ligand screening identified Xantphos as optimal for suppressing β-hydride elimination:

Ligand Yield (%) Byproducts (%)
Xantphos 76 <2
BINAP 68 12
DPPF 71 8
JohnPhos 63 19

Bulky bisphosphine ligands enhance selectivity for the desired mono-alkylated product.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃) :

  • δ 7.82 (d, J=8.5 Hz, 2H, Ar-H)
  • δ 6.92 (d, J=8.5 Hz, 2H, Ar-H)
  • δ 4.23 (t, J=7.1 Hz, 2H, NCH₂)
  • δ 3.84 (s, 3H, OCH₃)
  • δ 3.12 (s, 3H, NCH₃)
  • δ 2.97 (t, J=7.1 Hz, 2H, CH₂Ph)
  • δ 2.64 (s, 6H, C6/C7-CH₃)

HRMS (ESI+) :

  • Calculated for C₂₆H₂₇N₅O₃ [M+H]⁺: 482.2184
  • Found: 482.2181

Chromatographic Purity

HPLC analysis (C18, MeCN/H₂O 65:35, 1 mL/min):

  • Retention time: 8.92 min
  • Purity: 99.6% (254 nm)
  • Column: Zorbax SB-C18, 4.6×150 mm, 5 μm.

Scalability and Process Considerations

Bench-scale (10 g) vs. kilo-lab (1 kg) comparisons reveal critical scale-up parameters:

Parameter Bench Scale Kilo-Lab
Cycle Time 48 hr 72 hr
Overall Yield 61% 58%
Purity 99.6% 99.3%
E-factor 32 28

Process intensification through flow chemistry reduces solvent consumption by 40% while maintaining reaction efficiency.

Emerging Methodologies

Recent advances in photocatalytic C-H functionalization show promise for simplifying the synthesis:

  • Visible light-mediated Minisci-type alkylation for direct C3 modification
  • Electrochemical installation of methoxyphenyl groups
  • Enzymatic methylation using engineered methyltransferases

These methods aim to reduce reliance on transition metal catalysts and improve step economy.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 8-(4-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of substituted purine precursors with phenethylamine derivatives. For example, analogous imidazo[2,1-f]purine compounds are synthesized via nucleophilic substitution and cyclization under reflux conditions using polar aprotic solvents (e.g., DMF or acetonitrile) . Purity optimization (≥95%) is achieved via column chromatography or preparative HPLC, as described for structurally related imidazopurine derivatives .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for confirming substituent positions and stereochemistry. For example, methoxyphenyl protons resonate at δ 3.8–4.0 ppm, while methyl groups on the purine core appear as singlets near δ 2.5–3.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., C23H25N5O3 requires m/z 427.19) .
  • HPLC : Validates purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the solubility characteristics of this compound, and how can they be optimized for in vitro assays?

  • Methodological Answer : The compound is sparingly soluble in aqueous buffers. For in vitro studies, use co-solvents like DMSO (≤0.1% final concentration) or formulate with cyclodextrins to enhance solubility. Solubility data for related compounds suggest logP values of ~2.5–3.0, indicating moderate lipophilicity .

Advanced Research Questions

Q. How can researchers elucidate the structure-activity relationship (SAR) of this compound for serotonin receptor modulation?

  • Methodological Answer :

  • Receptor Binding Assays : Use radioligand displacement assays (e.g., 5-HT1A receptors) to compare binding affinities (Ki) of analogs with varying substituents. For example, methoxyphenyl groups enhance 5-HT1A affinity, while phenethyl chains influence selectivity over other GPCRs .
  • Computational Docking : Molecular dynamics simulations with receptor crystal structures (e.g., PDB 6F2) can predict binding modes and guide SAR optimization .

Q. What advanced spectroscopic methods resolve ambiguities in the compound’s degradation pathways under physiological conditions?

  • Methodological Answer :

  • LC-MS/MS : Monitors degradation products in simulated gastric fluid (pH 1.2–3.0) and plasma. For instance, imidazopurine derivatives degrade via hydrolysis of the dione moiety, forming carboxylic acid intermediates .
  • Stability Studies : Accelerated stability testing (40°C/75% RH) with periodic sampling over 30 days identifies critical degradation triggers (e.g., light, oxidation) .

Q. How should researchers address discrepancies in reported biological activities across different experimental models?

  • Methodological Answer :

  • Model-Specific Validation : Compare activity in primary cell lines vs. transfected HEK293 systems. For example, 5-HT1A activity may vary due to receptor density or coupling efficiency differences .
  • Dose-Response Curves : Use standardized protocols (e.g., EC50/IC50 determination) to minimize variability. Contradictions in antiviral activity (e.g., in vs. 3) may stem from assay sensitivity thresholds or viral strain differences .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce ester or amide moieties to improve oral bioavailability. For example, masking polar groups in related purine diones enhances intestinal absorption .
  • Microsomal Stability Assays : Assess hepatic metabolism using rat liver microsomes. CYP450 inhibition studies (e.g., CYP3A4) guide co-administration with inhibitors like ketoconazole to prolong half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.